2-Carbamoylpropanoic acid ethyl ester
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Overview
Description
2-Carbamoylpropanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including 2-Carbamoylpropanoic acid ethyl ester, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, esters are often produced through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoylpropanoic acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Aminolysis: This reaction involves the conversion of esters to amides by reacting with ammonia or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride.
Aminolysis: Ammonia or amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Aminolysis: Amide.
Scientific Research Applications
2-Carbamoylpropanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Carbamoylpropanoic acid ethyl ester involves nucleophilic acyl substitution reactions. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to a primary alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Uniqueness
2-Carbamoylpropanoic acid ethyl ester is unique due to its specific structure and the presence of a carbamoyl group, which imparts distinct chemical properties and reactivity compared to other esters .
Properties
IUPAC Name |
ethyl 3-amino-2-methyl-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTLCGTYMXOOFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42710-28-1 |
Source
|
Record name | ethyl 2-carbamoyl-2-methylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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